![molecular formula C8H6BrIN2 B1400430 6-溴-3-碘-7-甲基咪唑并[1,2-a]吡啶 CAS No. 1246184-61-1](/img/structure/B1400430.png)

6-溴-3-碘-7-甲基咪唑并[1,2-a]吡啶

描述

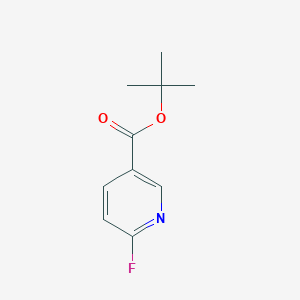

6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine is a type of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This compound is also useful in material science because of its structural character . It is used in organic syntheses and as pharmaceutical intermediates .

Molecular Structure Analysis

The molecular formula of 6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine is C8H7BrN2 . It has an average mass of 211.059 Da and a monoisotopic mass of 209.979248 Da .Physical And Chemical Properties Analysis

6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine has a density of 1.6±0.1 g/cm3 . It has a molar refractivity of 48.7±0.5 cm3 . The compound has 2 hydrogen bond acceptors and 0 hydrogen bond donors . It has no freely rotating bonds . The compound has an ACD/LogP of 2.56 . Its polar surface area is 17 Å2 . The polarizability of the compound is 19.3±0.5 10-24 cm3 . The surface tension of the compound is 46.8±7.0 dyne/cm . The molar volume of the compound is 131.4±7.0 cm3 .科学研究应用

1. Antituberculosis Agents

- Application Summary: Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application: The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

- Results or Outcomes: The results showed a significant reduction in bacterial load with the use of imidazo[1,2-a]pyridine analogues .

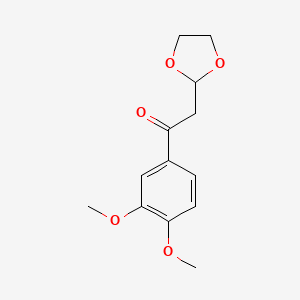

2. Synthesis under Microwave Irradiation

- Application Summary: A series of imidazo[1,2-a]pyridines can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

- Methods of Application: To optimize the reaction, several solvents and thermal or microwave heating conditions were investigated for the reaction of 2-aminopyridine with α-bromoacetophenone .

- Results or Outcomes: Among the solvent mediated reactions, water was found to be suitable under microwave irradiation and gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .

3. Light-Sensitive Dyes

- Application Summary: Imidazo[1,2-a]pyridine derivatives are used in the role of light-sensitive dyes .

- Methods of Application: The specific methods of application can vary depending on the specific dye and its intended use .

- Results or Outcomes: The use of these compounds as light-sensitive dyes can have various outcomes depending on the specific application .

4. Data Storage

- Application Summary: Imidazo[1,2-a]pyridine derivatives are used in optical media for data storage .

- Methods of Application: The specific methods of application can vary depending on the specific data storage technology .

- Results or Outcomes: The use of these compounds in data storage can improve the efficiency and capacity of data storage devices .

5. Pesticides and Fungicides

- Application Summary: Imidazo[1,2-a]pyridine derivatives are used as pesticides and fungicides .

- Methods of Application: These compounds can be applied to crops or other plants to protect them from pests and diseases .

- Results or Outcomes: The use of these compounds as pesticides and fungicides can improve crop yield and quality .

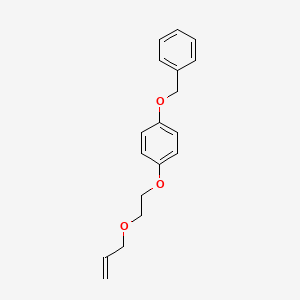

6. Fluorescent Probes

- Application Summary: Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

- Methods of Application: These compounds can be used in various biochemical assays to detect the presence and concentration of specific ions .

- Results or Outcomes: The use of these compounds as fluorescent probes can provide valuable information about the biochemical environment .

7. Antiulcer Drugs

- Application Summary: Imidazo[1,2-a]pyridine derivatives are used in the formulation of antiulcer drugs . For example, zolimidine is an antiulcer drug that contains the imidazo[1,2-a]pyridine moiety .

- Methods of Application: The specific methods of application can vary depending on the specific drug and its intended use .

- Results or Outcomes: The use of these compounds as antiulcer drugs can help in the treatment and management of ulcer conditions .

8. Treatment of Insomnia

- Application Summary: Imidazo[1,2-a]pyridine derivatives are used in the treatment of insomnia . For example, zolpidem is a medication for the treatment of insomnia that contains the imidazo[1,2-a]pyridine moiety .

- Methods of Application: The specific methods of application can vary depending on the specific drug and its intended use .

- Results or Outcomes: The use of these compounds in the treatment of insomnia can help in the restoration of brain functions and improve sleep quality .

9. Sedative and Anxiolytic Drugs

- Application Summary: Imidazo[1,2-a]pyridine derivatives are used in the formulation of sedative and anxiolytic drugs . For example, saripidem is a sedative and anxiolytic drug that contains the imidazo[1,2-a]pyridine moiety .

- Methods of Application: The specific methods of application can vary depending on the specific drug and its intended use .

- Results or Outcomes: The use of these compounds as sedative and anxiolytic drugs can help in the management of anxiety disorders and induce sedation .

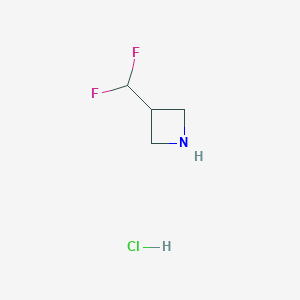

安全和危害

6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine is classified as an eye irritant (Eye Irrit. 2) and a skin irritant (Skin Irrit. 2). It can also cause specific target organ toxicity through single exposure (STOT SE 3), with the target organ being the respiratory system . The compound also has hazard statements H315-H319-H335 .

属性

IUPAC Name |

6-bromo-3-iodo-7-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIN2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAVFLMXSGFCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(N2C=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine | |

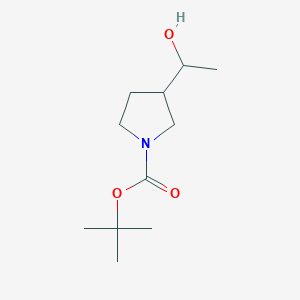

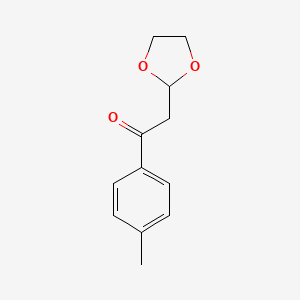

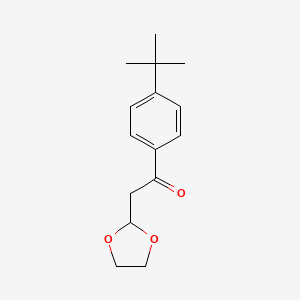

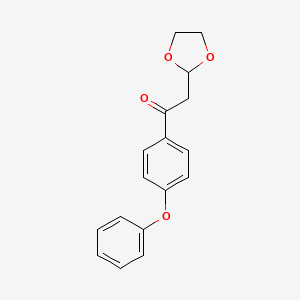

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B1400368.png)